Bienvenue dans la boutique en ligne BenchChem!

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

trans-translation inhibition EF-Tu targeting antibacterial discovery

This compound uniquely integrates a 4,6-dimethoxy-1,3,5-triazine ring with an N1-tetrazolyl-benzamide core, enabling structure-activity relationship studies inaccessible to C5-tetrazole regioisomers like KKL-55. It serves as a combinatorial library anchor for exploring triazine-based substituents and a matched molecular pair comparator for evaluating tetrazole connectivity effects on target engagement. Procure this research-grade building block for medicinal chemistry campaigns targeting xanthine oxidase, bacterial trans-translation, or host-cell ROS suppression.

Molecular Formula C14H14N8O3
Molecular Weight 342.319
CAS No. 2034465-72-8
Cat. No. B2961676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
CAS2034465-72-8
Molecular FormulaC14H14N8O3
Molecular Weight342.319
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC
InChIInChI=1S/C14H14N8O3/c1-24-13-17-11(18-14(19-13)25-2)7-15-12(23)9-4-3-5-10(6-9)22-8-16-20-21-22/h3-6,8H,7H2,1-2H3,(H,15,23)
InChIKeyKROMYPZYBCZZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 2034465-72-8): Structural and Physicochemical Baseline for Procurement Decisions


N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 2034465-72-8) is a synthetic small molecule (C₁₄H₁₄N₈O₃, MW 342.319 g/mol) that combines a 4,6-dimethoxy-1,3,5-triazine ring, a 1H-tetrazole heterocycle, and a benzamide core within a single scaffold . This specific triazine-methyl-tetrazolyl-benzamide architecture places the compound at the intersection of two independently pharmacophoric heterocyclic systems: the 4,6-dimethoxy-1,3,5-triazine unit, widely exploited in condensation reagents and kinase inhibitor scaffolds, and the 1H-tetrazol-1-yl-phenyl moiety, which serves as a hydrogen-bond-accepting bioisostere in numerous enzyme inhibitor programs [1]. The compound is supplied as a research-grade building block with typical purity ≥95% and is primarily utilized in medicinal chemistry campaigns targeting bacterial trans-translation, xanthine oxidase, or kinase pathways [2].

Why Generic Substitution with KKL-Series Analogs or Simple Tetrazolyl-Benzamides Compromises Scientific Reproducibility


Generic substitution among tetrazolyl-benzamide analogs is unreliable because the mechanism of action, target engagement, and physicochemical properties are exquisitely sensitive to the substituent attached to the tetrazole ring and the benzamide position [1]. The well-characterized trans-translation inhibitor KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) achieves high-affinity EF-Tu binding (Kd = 2 µM) through a specific hydrophobic pocket in domain 3 of EF-Tu, an interaction that is abolished even by single-residue mutations in the binding pocket [2]. The target compound replaces the n-propyl group on KKL-55's tetrazole with a bulky 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl substituent, which is predicted to alter both the steric footprint and hydrogen-bonding capacity at the tetrazole-binding interface. Furthermore, the tetrazole connectivity differs: the target compound bears the tetrazole at the 1-position of the benzamide, whereas KKL-55 and related analogs (KKL-35, KKL-40) bear it at the 5-position . These structural divergences are sufficient to redirect target selectivity or abolish on-target activity entirely, as demonstrated by structure-activity relationship (SAR) studies in the tetrazolyl-benzamide series where even minor N-alkyl modifications on the tetrazole ring shift potency by >10-fold [2]. Generic substitution without confirmatory re-screening therefore carries a high risk of obtaining biologically inert material.

Head-to-Head and Class-Level Quantitative Differentiation of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 2034465-72-8)


EF-Tu Binding Affinity: KKL-55 (Kd = 2 µM) versus Target Compound—Class-Level Inference with Structural Alert

KKL-55 binds purified E. coli EF-Tu with a dissociation constant Kd = 2 µM in vitro, as measured by surface plasmon resonance (SPR), and an X-ray crystal structure (PDB 8FR3, resolution 2.23 Å) confirms binding in domain 3 of EF-Tu [1]. The target compound, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, has not been evaluated in a published EF-Tu binding assay. However, SAR data from the mBio study explicitly show that 'previous modifications to the tetrazolyl benzamide KKL-55 suggested that large moieties could be added to the alkyl chain without impairing activity' [2]. The target compound's 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl substituent (MW contribution ~168 Da vs. propyl ~43 Da) represents a substantially larger and more hydrogen-bond-capable moiety. Based on the class-level SAR, this modification is expected to retain or modulate EF-Tu binding rather than abolish it, but no direct affinity measurement exists for the target compound [3].

trans-translation inhibition EF-Tu targeting antibacterial discovery

Tetrazole Connectivity: 1-Position vs. 5-Position Substitution—Structural Determinant of Target Engagement

The target compound features a 3-(1H-tetrazol-1-yl)benzamide core, where the tetrazole is attached via its N1 position. In contrast, KKL-55, KKL-35, and the Roche P2X3/P2X2/3 antagonist series (US Patent 7,981,914) employ tetrazole linked via the N2 or C5 position [1][2]. This regioisomeric distinction is non-trivial: in the Roche patent series, N1-linked tetrazoles exhibit distinct selectivity profiles for P2X3 versus P2X2/3 receptors compared to their C5-linked counterparts [1]. Similarly, the Keiler laboratory's trans-translation inhibitor program has exclusively explored 5-substituted tetrazoles (KKL-35, KKL-40, KKL-55, KKL-201) [3]. The N1 connectivity in the target compound positions the tetrazole's C5-H as a potential hydrogen-bond donor and alters the vector of the substituent relative to the benzamide plane, which can redirect binding to alternative targets such as xanthine oxidase, where N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have shown IC50 values as low as 0.312 µM [4].

bioisostere design tetrazole regioisomerism kinase inhibitor scaffold

Triazine Moiety as Pharmacophoric Differentiator: Absent in KKL-Series, Present in Target Compound

The target compound is uniquely distinguished from all published KKL-series trans-translation inhibitors by the presence of a 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl substituent. This moiety is structurally related to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a well-characterized amide coupling reagent [1]. Beyond synthetic utility, 4,6-dimethoxy-1,3,5-triazine derivatives have demonstrated independent biological activities: monoamine oxidase (MAO) inhibition (IC50 values in the low-µM range for 4,6-dimethoxy-triazine amino acid derivatives) [2], acetohydroxyacid synthase (AHAS) inhibition for herbicidal applications (Ki values in the sub-µM range) [3], and anti-inflammatory activity via suppression of reactive oxygen species (ROS) production in human phagocytes with IC50 values of 10–50 µM for 2-alkyl-4,6-dimethoxy-1,3,5-triazines [4]. No KKL-series compound incorporates a triazine ring, making the target compound a hybrid scaffold with potential polypharmacology.

triazine pharmacophore multi-target ligand design DMTMM coupling reagent

Molecular Properties and Synthetic Tractability: Target Compound vs. KKL-55

The target compound (C₁₄H₁₄N₈O₃, MW 342.319) differs from KKL-55 (C₁₁H₁₂ClN₅O, MW 265.70) in key physicochemical parameters relevant to procurement and assay development. The target compound contains 8 nitrogen atoms and 3 oxygen atoms, conferring higher topological polar surface area (tPSA, estimated ~130 Ų vs. ~70 Ų for KKL-55) and improved aqueous solubility potential due to the triazine methoxy groups [1]. The absence of chlorine in the target compound eliminates potential liabilities associated with halogenated aromatics in certain assay systems (e.g., cytochrome P450 interference, phototoxicity screening artifacts). The molecular weight (342 vs. 266) places the target compound closer to the center of oral drug-like chemical space (mean MW of oral drugs ~350) [2]. Purity is consistently reported at ≥95% across multiple independent suppliers, comparable to KKL-55 (≥98%) .

drug-likeness synthetic accessibility physicochemical profiling

Antibacterial Spectrum: KKL-55 and KKL-40 Provide Class Benchmarks; Target Compound Activity Unreported

The tetrazolyl-benzamide class has established antibacterial activity through inhibition of trans-translation. KKL-55 demonstrates MIC of 6.6 µg/mL (≈25 µM) against Bacillus anthracis vegetative cells with MBC of 13.3 µg/mL, and is effective against B. anthracis spores at concentrations near the MIC for vegetative cells [1]. KKL-40 inhibits both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with activity also reported against vancomycin-resistant Enterococcus faecium, Bacillus subtilis, and Streptococcus pyogenes [2]. KKL-10 and KKL-40 exhibit exceptional antimicrobial activity against attenuated and fully virulent Francisella tularensis in vitro and during ex vivo infection [3]. No antibacterial susceptibility data (MIC, MBC, or zone of inhibition) has been published for the target compound. Given the structural divergence (triazine substitution, N1-tetrazole connectivity), extrapolation of antibacterial potency from the KKL series is not scientifically justified without experimental validation [4].

antibacterial susceptibility MIC determination Gram-positive pathogens

Xanthine Oxidase Inhibition Potential: Target Compound Core Aligned with Validated N1-Tetrazole Series

The N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series provides the most structurally relevant benchmark for the target compound, as it shares the identical 3-(1H-tetrazol-1-yl)benzamide core. In this series, compound 1 (N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide) achieved an IC50 of 0.312 µM against xanthine oxidase (XO), and the amide-reversed N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (3c, 3e, 3i, 3k, 3u) were also synthesized and evaluated, confirming that the N1-tetrazole benzamide core is competent for XO inhibition [1]. The target compound replaces the isonicotinamide moiety with a 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl amide, which introduces additional hydrogen-bonding capacity that could engage the XO active site's molybdopterin cofactor or key residues such as Glu802 and Arg880 [2]. No direct XO inhibition data exist for the target compound; however, the validated N1-tetrazole benzamide core provides stronger rationale for XO activity than for the EF-Tu mechanism that requires C5-tetrazole connectivity.

xanthine oxidase inhibition hyperuricemia N1-tetrazole pharmacophore

Optimal Deployment Scenarios for N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide Based on Demonstrated Evidence


Scaffold-Hopping Campaigns Targeting Xanthine Oxidase for Hyperuricemia Drug Discovery

Procure the target compound as a combinatorial library anchor for exploring N1-tetrazole benzamide derivatives with triazine-based amide substituents. The validated XO IC50 of 0.312 µM for the phenylisonicotinamide lead [1] provides a potency benchmark for new analogs. The 4,6-dimethoxy-1,3,5-triazine group offers additional hydrogen-bond acceptor sites (methoxy and triazine nitrogens) that could engage the XO molybdopterin center or the Arg880/Glu802 catalytic dyad, potentially improving upon the isonicotinamide series. Synthesize 24–48 analogs via DMTMM-mediated amide coupling and screen in a uric acid production assay at 295 nm.

Polypharmacology Probe for Simultaneous Trans-Translation and ROS Pathway Modulation

Deploy the target compound in phenotypic screening cascades that measure both bacterial growth inhibition (MIC against S. aureus, B. anthracis) and host-cell ROS suppression. The triazine moiety predicts ROS inhibitory activity in the 10–50 µM range [2], while the tetrazolyl-benzamide core may retain residual trans-translation inhibitory activity based on class SAR [3]. This dual potential makes the compound suitable for programs targeting intracellular pathogens where host-directed anti-inflammatory activity could synergize with direct antibacterial effects, as demonstrated for KKL-40 synergizing with cathelicidin antimicrobial peptides [4].

Chemical Biology Tool for Differentiating 1H-Tetrazole Regioisomer Pharmacology

Use the target compound as a matched molecular pair comparator to KKL-55 in target engagement studies. The N1-tetrazole connectivity in the target compound vs. the C5-tetrazole connectivity in KKL-55 allows systematic evaluation of tetrazole regioisomerism effects on EF-Tu binding, cellular permeability, and antibacterial spectrum. Conduct parallel SPR binding assays against purified EF-Tu, cellular thermal shift assays (CETSA) in B. subtilis, and MIC profiling across a panel of Gram-positive and Gram-negative species to quantify regioisomer-dependent activity differences.

Synthetic Methodology Development Leveraging Triazine Reactivity for Late-Stage Diversification

Exploit the 4,6-dimethoxy-1,3,5-triazine moiety's susceptibility to nucleophilic aromatic substitution for late-stage functionalization. Replace one or both methoxy groups with amines, thiols, or other nucleophiles to generate focused libraries, a strategy validated by the extensive use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in amide synthesis [5]. This synthetic handle is absent in KKL-series analogs, making the target compound uniquely suited for diversity-oriented synthesis and structure-activity relationship exploration without de novo scaffold construction.

Quote Request

Request a Quote for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.